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Compound of Interest

Compound Name: 2-Amino-3-methylpyridine

Cat. No.: B033374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic

Resonance (NMR) spectra of 2-Amino-3-methylpyridine. It includes a detailed comparison

with related pyridine derivatives, experimental protocols for data acquisition, and a structural

representation to aid in spectral assignment. This information is crucial for the structural

elucidation and purity assessment of this important heterocyclic compound, which serves as a

versatile building block in medicinal chemistry and materials science.

1H and 13C NMR Data Comparison
The following table summarizes the experimental 1H and 13C NMR chemical shift data for 2-
Amino-3-methylpyridine and compares it with its isomers, 2-Amino-5-methylpyridine and 2-

Amino-6-methylpyridine, as well as the parent compound, 2-Aminopyridine. The data was

acquired in deuterated chloroform (CDCl3), a common solvent for NMR analysis.
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Compound Position
1H Chemical Shift
(δ, ppm)

13C Chemical Shift
(δ, ppm)

2-Amino-3-

methylpyridine
H-4 7.23 (dd) C-2 (C-NH2)

H-5 6.58 (t) C-3 (C-CH3)

H-6 7.93 (d) C-4

NH2 4.6 (br s) C-5

CH3 2.09 (s) C-6

CH3

2-Amino-5-

methylpyridine
H-3 6.41 (d) C-2 (C-NH2)

H-4 7.22 (dd) C-3

H-6 7.88 (d) C-4

NH2 4.46 (br s) C-5 (C-CH3)

CH3 2.16 (s) C-6

CH3

2-Amino-6-

methylpyridine
H-3 6.28 (d) C-2 (C-NH2)

H-4 7.29 (t) C-3

H-5 6.48 (d) C-4

NH2 4.6 (br s) C-5

CH3 2.36 (s) C-6 (C-CH3)

CH3

2-Aminopyridine H-3 6.61 (dd) C-2 (C-NH2)

H-4 7.38 (ddd) C-3

H-5 6.47 (ddd) C-4
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H-6 8.05 (ddd) C-5

NH2 4.63 (br s) C-6

Note: Data for comparative compounds is sourced from various databases and may have been

acquired under slightly different conditions.

Experimental Protocol
The following is a representative experimental protocol for acquiring high-quality 1D 1H and

13C NMR spectra of 2-Amino-3-methylpyridine.

1. Sample Preparation:

Weigh approximately 10-20 mg of 2-Amino-3-methylpyridine.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband

probe.

1H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Temperature: 298 K.

Spectral Width: 16 ppm (centered around 4.7 ppm).

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 16-64, depending on the sample concentration.

Processing: Fourier transformation, phase correction, and baseline correction. The

chemical shifts are referenced to the TMS signal at 0.00 ppm.

13C NMR Acquisition:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Temperature: 298 K.

Spectral Width: 240 ppm (centered around 120 ppm).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the

13C nucleus.

Processing: Fourier transformation with an exponential window function, phase correction,

and baseline correction. The chemical shifts are referenced to the solvent signal of CDCl3

at 77.16 ppm.

Structural Assignment and Visualization
The chemical structure of 2-Amino-3-methylpyridine with atom numbering is presented below

to facilitate the correlation of NMR signals to specific protons and carbons.
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2-Amino-3-methylpyridine Structure

2-Amino-3-methylpyridine Structure
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Caption: Chemical structure of 2-Amino-3-methylpyridine with atom numbering for NMR

correlation.

To cite this document: BenchChem. [NMR Analysis of 2-Amino-3-methylpyridine: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033374#1h-nmr-and-13c-nmr-analysis-of-2-amino-3-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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